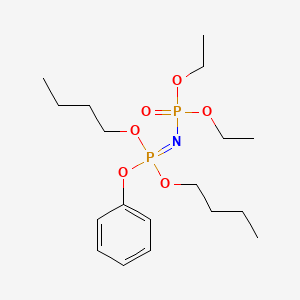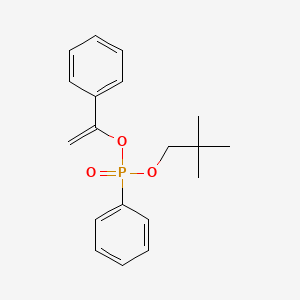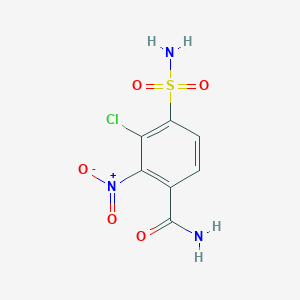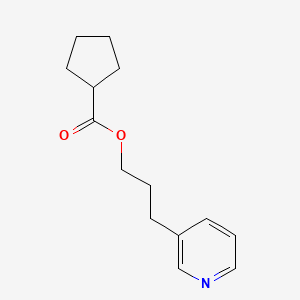
1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane is a unique organoboron compound characterized by its cyclic structure containing both nitrogen and boron atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane typically involves the reaction of tetramethylhydrazine with boron trihalides under controlled conditions. One common method includes:
Reaction with Boron Trichloride: Tetramethylhydrazine is reacted with boron trichloride in an inert solvent such as dichloromethane at low temperatures. The reaction proceeds with the formation of the desired cyclic compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of boron-nitrogen bonds.
Substitution: The compound can undergo substitution reactions where the boron atoms are replaced by other groups such as alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Formation of boron-oxygen compounds.
Reduction: Formation of simpler boron-nitrogen compounds.
Substitution: Formation of alkylated or arylated derivatives.
Applications De Recherche Scientifique
1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of advanced materials such as boron-containing polymers and ceramics.
Mécanisme D'action
The mechanism of action of 1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and proteins containing active sites that can coordinate with boron atoms.
Pathways Involved: The compound can inhibit enzyme activity by forming stable complexes with the active sites, leading to the disruption of metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetramethyl-1,2,3,4-diazadiborinane: Similar structure but different substitution pattern.
1,2,3,5-Tetramethyl-1,2,3,5-diazadiborinane: Another isomer with different properties.
Uniqueness
1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various molecular targets makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
89992-19-8 |
|---|---|
Formule moléculaire |
C6H16B2N2 |
Poids moléculaire |
137.83 g/mol |
Nom IUPAC |
1,2,3,6-tetramethyl-1,2,3,6-diazadiborinane |
InChI |
InChI=1S/C6H16B2N2/c1-7-5-6-8(2)10(4)9(7)3/h5-6H2,1-4H3 |
Clé InChI |
CXSSAJDXHJTWFS-UHFFFAOYSA-N |
SMILES canonique |
B1(CCB(N(N1C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


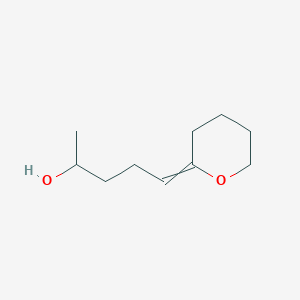
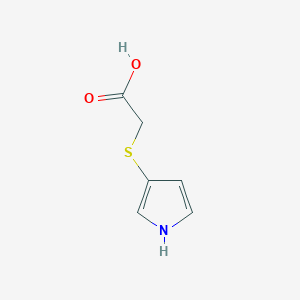
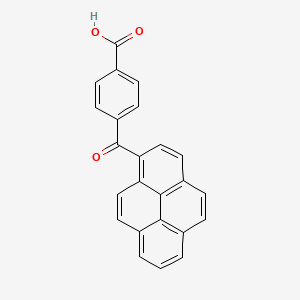
![2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine](/img/structure/B14384766.png)
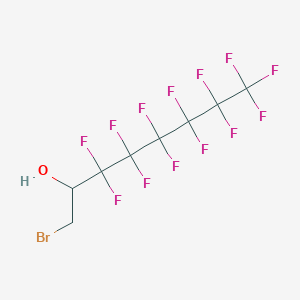
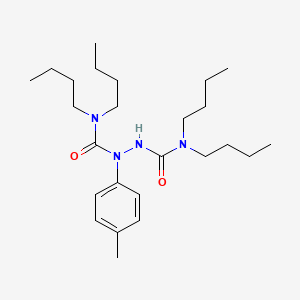
![6-[Ethyl(difluoro)silyl]hexan-2-one](/img/structure/B14384774.png)

![N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14384780.png)
